molecular formula C10H11NO2 B3169145 1-(2-isocyanatoethyl)-2-methoxybenzene CAS No. 93489-10-2

1-(2-isocyanatoethyl)-2-methoxybenzene

Cat. No.: B3169145
CAS No.: 93489-10-2
M. Wt: 177.2 g/mol
InChI Key: FRZQNYNSTDOTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Isocyanatoethyl)-2-methoxybenzene is an aromatic compound featuring a benzene ring substituted with a methoxy (-OCH₃) group and an isocyanatoethyl (-CH₂CH₂NCO) group. The isocyanate group (-NCO) is highly reactive, enabling applications in polymer synthesis (e.g., polyurethanes) and as an intermediate in pharmaceutical chemistry. The methoxy group is electron-donating, influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name

1-(2-isocyanatoethyl)-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-5-3-2-4-9(10)6-7-11-8-12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZQNYNSTDOTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283682
Record name 1-(2-Isocyanatoethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93489-10-2
Record name 1-(2-Isocyanatoethyl)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93489-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Isocyanatoethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-isocyanatoethyl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzyl chloride with sodium cyanate to form the corresponding isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chloride ion by the cyanate ion, followed by rearrangement to form the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the phosgenation of 2-methoxybenzylamine. This process includes the reaction of 2-methoxybenzylamine with phosgene (COCl2) in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to ensure the formation of the desired isocyanate product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isocyanatoethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamates, respectively.

    Substitution Reactions: The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Polymerization Reactions: The isocyanate group can participate in polymerization reactions to form polyurethanes and other polymeric materials.

Common Reagents and Conditions

    Alcohols and Amines: React with the isocyanate group to form urethanes and ureas, respectively. These reactions are typically carried out at room temperature or slightly elevated temperatures.

    Water: Reacts with the isocyanate group to form carbamic acid, which decomposes to form carbon dioxide and an amine.

    Electrophilic Reagents: Such as nitric acid, sulfuric acid, and halogens, are used for substitution reactions on the benzene ring.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with water.

    Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

Polymer Chemistry

  • Monomer for Polyurethanes : The compound serves as a monomer in the synthesis of polyurethanes, which are valued for their mechanical strength and versatility. It can participate in polymerization reactions to form durable materials with unique properties.
  • Synthesis of Specialized Polymers : Its ability to react with nucleophiles allows for the formation of urethane linkages, which are critical in developing advanced polymeric materials.

Material Science

  • Coatings and Adhesives : 1-(2-Isocyanatoethyl)-2-methoxybenzene is utilized in creating coatings and adhesives that require strong bonding and durability. Its reactivity with various substrates enhances the performance of these materials.
  • Elastomers : The compound's properties make it suitable for producing elastomers that exhibit flexibility and resilience, essential for various industrial applications.

Biomedical Research

  • Drug Delivery Systems : Research has explored its potential as a building block for drug delivery systems. The isocyanate group can facilitate the conjugation of therapeutic agents to polymers, improving their bioavailability.
  • Bioactive Compounds : It is investigated as a precursor for synthesizing bioactive compounds that may have therapeutic effects, particularly in targeted drug delivery mechanisms.

Industrial Applications

  • Production of Foams and Sealants : The compound is employed in manufacturing foams and sealants that require thermal insulation and moisture resistance. Its chemical stability contributes to the longevity of these products.
  • Insulating Materials : In construction and automotive industries, it is used to create insulating materials that improve energy efficiency.

Chemical Reactions Involving this compound

The compound undergoes several types of chemical reactions:

  • Addition Reactions : The isocyanate group reacts readily with nucleophiles (e.g., alcohols and amines) to form urethanes and ureas.
  • Substitution Reactions : The methoxy group can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the benzene ring.

Case Studies and Research Findings

  • Polyurethane Development : A study demonstrated that incorporating this compound into polyurethane formulations resulted in improved mechanical properties compared to traditional formulations. This was attributed to the enhanced crosslinking density achieved through its unique structure.
  • Biomedical Applications : Research published in a peer-reviewed journal highlighted the use of this compound in synthesizing nanoparticles for targeted drug delivery. The nanoparticles exhibited controlled release profiles, indicating potential for therapeutic applications.
  • Material Innovations : An industrial case study reported on the use of this compound in developing high-performance sealants that maintain structural integrity under extreme conditions, showcasing its utility in construction materials.

Mechanism of Action

The mechanism of action of 1-(2-isocyanatoethyl)-2-methoxybenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the formation of urethane linkages in polyurethanes. The molecular targets and pathways involved include the interaction of the isocyanate group with hydroxyl, amino, and other nucleophilic groups present in the reactants.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound -OCH₃, -CH₂CH₂NCO C₁₀H₁₁NO₃ 193.20 Reactive intermediate for polymers/drugs; high electrophilicity
1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene (DBMB) -OCH₃, -CH₂CH(CH₂Benzimidazol)₂ C₂₄H₂₂N₄O 382.46 Syk kinase inhibitor; anti-inflammatory via NF-κB pathway suppression
1-(2-Chloroethoxy)-2-methoxybenzene -OCH₃, -OCH₂CH₂Cl C₉H₁₁ClO₂ 186.63 Alkylating agent; intermediate in organic synthesis
1-(2-Bromoethoxy)-2-methoxybenzene -OCH₃, -OCH₂CH₂Br C₉H₁₁BrO₂ 243.09 Used in nucleophilic substitution reactions
1-(2-Isocyanatoethoxy)-2-methoxybenzene -OCH₃, -OCH₂CH₂NCO C₁₀H₁₁NO₃ 193.20 Ethoxy-linked isocyanate; potential polymer precursor
1-(2-Isocyanatoethyl)naphthalene Naphthalene + -CH₂CH₂NCO C₁₃H₁₁NO 197.23 Hydrophobic; applications in specialty polymers

Functional Group Reactivity

  • Isocyanate Group (-NCO):

    • The isocyanatoethyl group in the target compound allows reactions with nucleophiles (e.g., amines, alcohols) to form ureas or urethanes. Its direct attachment to the benzene ring enhances electrophilicity compared to ethoxy-linked analogs (e.g., 1-(2-isocyanatoethoxy)-2-methoxybenzene) .
    • In contrast, DBMB’s benzimidazole substituents confer biological activity by targeting Syk kinase, a key enzyme in inflammatory signaling .
  • Methoxy Group (-OCH₃):

    • The electron-donating methoxy group directs electrophilic substitution to the para position. This property is shared across analogs like 1-(2-chloroethoxy)-2-methoxybenzene, which is used as a synthetic intermediate .

Physical and Chemical Properties

  • Solubility and Stability:
    • The target compound’s hydrophobicity (due to the benzene ring) contrasts with naphthalene derivatives (e.g., 1-(2-isocyanatoethyl)naphthalene), which exhibit higher hydrophobicity and steric bulk .
    • Methoxy groups generally enhance solubility in polar solvents, while isocyanates require anhydrous conditions to prevent hydrolysis.

Biological Activity

1-(2-Isocyanatoethyl)-2-methoxybenzene, also known as methoxyphenyl isocyanate, is an organic compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO2. It features an isocyanate functional group (-N=C=O) which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a candidate for various biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects against certain bacterial strains, potentially due to its ability to modify protein structures through isocyanate reactivity .
  • Cytotoxic Effects : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, leading to programmed cell death .
  • Inflammatory Response Modulation : Isocyanates are known to influence inflammatory pathways, suggesting that this compound may modulate immune responses, although specific pathways remain to be elucidated .

The biological activity of this compound is primarily attributed to its isocyanate group. This group can react with amino acids in proteins, leading to modifications that alter protein function. For instance, it may inhibit enzymes or disrupt cellular signaling pathways crucial for cell survival and proliferation.

Case Studies

A notable case study examined the effects of isocyanate exposure in occupational settings, revealing a correlation between exposure levels and the incidence of respiratory issues such as asthma. The study highlighted the importance of understanding the biological implications of isocyanates in industrial environments .

Data Table: Biological Activity Overview

Activity Type Observation Reference
AntimicrobialEffective against specific bacterial strains
CytotoxicityInduces apoptosis in cancer cells
Inflammatory ModulationInfluences immune response pathways

Research Findings

Recent research has focused on the synthesis of derivatives of this compound to enhance its biological activity. Modifications have been shown to improve potency against cancer cell lines while reducing toxicity to normal cells. These findings underscore the potential for developing new therapeutic agents based on this compound's structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-isocyanatoethyl)-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(2-isocyanatoethyl)-2-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.